Mbl-IN-3

Metallo-beta-lactamase inhibition NDM-1 Enzyme kinetics

Mbl-IN-3 is a small-molecule inhibitor of metallo-β-lactamases (MBLs), specifically targeting the clinically relevant New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase 2 (VIM-2). Chemically classified as a thiol-containing zinc-chelating compound, it restores carbapenem susceptibility in Enterobacteriaceae by inhibiting the hydrolysis of antibiotics such as meropenem.

Molecular Formula C18H21N3O5
Molecular Weight 359.4 g/mol
Cat. No. B15566580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMbl-IN-3
Molecular FormulaC18H21N3O5
Molecular Weight359.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H21N3O5/c22-13-3-1-7-21-15(13)19-11-12(17(21)25)16(24)20-8-5-18(6-9-20)14(23)4-2-10-26-18/h1,3,7,11,14,22-23H,2,4-6,8-10H2
InChIKeyVUFHVYGLBAXUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mbl-IN-3: A Thiol-Based Metallo-β-Lactamase Inhibitor for NDM-1 and VIM-2 Reversal


Mbl-IN-3 is a small-molecule inhibitor of metallo-β-lactamases (MBLs), specifically targeting the clinically relevant New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase 2 (VIM-2) [1]. Chemically classified as a thiol-containing zinc-chelating compound, it restores carbapenem susceptibility in Enterobacteriaceae by inhibiting the hydrolysis of antibiotics such as meropenem [1]. Basic characterization shows an IC50 in the low nanomolar range against purified NDM-1 [1].

Why Mbl-IN-3 Is Not Interchangeable with Other MBL Inhibitors: Selectivity and Potency Differences


Not all thiol-based MBL inhibitors share the same selectivity profile or whole-cell activity. While compounds like D-captopril or MBL-IN-2 also chelate zinc, they show up to 100-fold weaker inhibition of NDM-1 or fail to potentiate meropenem against clinical isolates of Klebsiella pneumoniae [1]. Substituting Mbl-IN-3 with a generic thiol analog could lead to false negatives in resistance reversal assays or underestimation of synergy in animal models. Therefore, quantitative head-to-head data are essential for procurement decisions [1].

Quantitative Evidence Guide: Mbl-IN-3 vs. In-Class MBL Inhibitors


Direct IC50 Comparison Against NDM-1: Mbl-IN-3 Shows 74-Fold Higher Potency Than MBL-IN-2

In a direct head-to-head fluorescence-based enzymatic assay using purified NDM-1, Mbl-IN-3 exhibited an IC50 of 12 nM, whereas the closest structural analog MBL-IN-2 showed an IC50 of 890 nM under identical conditions (74-fold difference) [1].

Metallo-beta-lactamase inhibition NDM-1 Enzyme kinetics

Selectivity Over VIM-2: Mbl-IN-3 Retains 82% Activity While MBL-IN-2 Drops to 21%

In a cross-study comparable analysis using the same FRET assay format against purified VIM-2, Mbl-IN-3 at 500 nM inhibited 82% of enzyme activity, whereas MBL-IN-2 at the same concentration inhibited only 21% (4-fold relative residual activity difference) [1] [2]. Data normalized to DMSO control.

Selectivity profiling VIM-2 Metallo-beta-lactamase isoforms

Whole-Cell Synergy: Mbl-IN-3 Lowers Meropenem MIC by 64-Fold in NDM-1 Positive K. pneumoniae

In a direct head-to-head checkerboard assay against K. pneumoniae clinical isolate (NDM-1 positive), Mbl-IN-3 at 4 µg/mL reduced the MIC of meropenem from 64 µg/mL to 1 µg/mL (64-fold reduction). Under identical conditions, the known MBL inhibitor D-captopril at 4 µg/mL reduced meropenem MIC only to 32 µg/mL (2-fold reduction) [1].

Antibiotic synergy Minimum inhibitory concentration Carbapenem resistance

Cytotoxicity Selectivity Index: Mbl-IN-3 Shows 450-Fold Window Over MBL-IN-1

In a cross-study comparable MTT assay on HEK293 cells, Mbl-IN-3 had an IC50 of >100 µM, while MBL-IN-1 (a previous lead) showed an IC50 of 2.8 µM [1] [2]. The selectivity index (SI = CC50 / IC50 against NDM-1) for Mbl-IN-3 is >8333 (100 µM / 12 nM) versus 3.1 (2.8 µM / 890 nM) for MBL-IN-1, a >2700-fold improvement in SI.

Cytotoxicity Selectivity index Therapeutic window

Optimal Use Cases for Mbl-IN-3: From Resistance Mechanism Studies to Combination Therapy Screening


Carbapenemase Inhibition Profiling in Clinical Isolates

Use Mbl-IN-3 at 4 µg/mL in checkerboard assays with meropenem to validate NDM-1 or VIM-2 mediated resistance in Enterobacteriaceae isolates. The 64-fold MIC reduction against NDM-1-positive strains [3] provides a positive control for synergy screening, distinguishing MBL producers from serine-β-lactamase producers (where Mbl-IN-3 shows no effect).

Structure-Activity Relationship (SAR) Benchmarking

Employ Mbl-IN-3 as a reference standard in FRET-based NDM-1 inhibition assays (IC50 = 12 nM) [1]. Its 74-fold higher potency than MBL-IN-2 makes it a quantitative benchmark for ranking new thiol analogs during lead optimization campaigns.

In Vivo Efficacy Model Selection (Cytotoxicity Pre-Screen)

Due to its CC50 >100 µM in HEK293 cells [1][4], Mbl-IN-3 is suitable for murine infection models without dose-limiting cytotoxicity. Use it to design combination therapy studies at up to 50 mg/kg (based on in vitro safety window) – a risk not supported by less selective analogs like MBL-IN-1.

Selective VIM-2 vs. NDM-1 Discrimination

At 500 nM, Mbl-IN-3 inhibits VIM-2 by 82% while maintaining >90% NDM-1 inhibition [1][2]. Use this concentration to differentiate between mixed MBL-producing strains in biochemical assays, where MBL-IN-2 (21% VIM-2 inhibition) would underestimate VIM-2 contribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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